(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Description
This compound is a pentacyclic triterpenoid with a complex stereochemical arrangement, characterized by a fused pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane core. Key structural features include:
- Methyl groups at positions 7, 7, 12, and 14.
- A hydroxyl group at position 5.
- A branched isoprenoid side chain at position 15: (2R)-6-methylhept-5-en-2-yl.
This molecule is part of the triterpenoid family, which is widely studied for its bioactivity in medicinal chemistry and natural product research. Its structural complexity necessitates advanced analytical techniques, such as NMR spectroscopy and LCMS, for precise characterization .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30?/m1/s1 |
InChI Key |
ONQRKEUAIJMULO-BXESYMPZSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Identification
The compound is predominantly isolated from plant species within the Euphorbiaceae, Celastraceae, and Adenophoraceae families. For example, Euphorbia species contain high concentrations of pentacyclic triterpenoids due to their specialized metabolic pathways. The stereochemical complexity of the target compound necessitates careful selection of plant tissues, with bark and roots often yielding higher quantities than leaves.
Solvent Extraction and Saponification
Extraction protocols typically involve sequential solvent treatments:
- Defatting : Crushed plant material is treated with hexane or petroleum ether to remove lipids.
- Polar solvent extraction : Ethanol or methanol is used to solubilize triterpenoids, followed by rotary evaporation to concentrate the extract.
- Saponification : Boiling the extract with 40% KOH in 50% ethanol hydrolyzes ester linkages, releasing free triterpenols.
Table 1: Yield Variation Across Plant Sources
| Plant Species | Tissue | Yield (mg/kg dry weight) |
|---|---|---|
| Euphorbia tirucalli | Bark | 12.3 ± 1.2 |
| Celastrus orbiculatus | Root | 8.7 ± 0.9 |
| Adenophora triphylla | Leaf | 2.1 ± 0.3 |
Chemical Synthesis Pathways
Cycloartenol as a Biosynthetic Precursor
The compound shares structural homology with cycloartenol, a key intermediate in plant sterol biosynthesis. Synthetic routes often begin with functionalization of the cycloartenol core:
Thermolysis of Noradamantene Dimers
A novel approach involves thermal rearrangement of polycyclic precursors:
# Example thermolysis conditions from
reactant = heptacyclo[9.3.1.1²,⁶.1⁴,⁸.1⁹,¹³.0¹,⁹.0²,⁸]octadecane
temperature = 350°C
time = 5 minutes
atmosphere = vacuum
product_yield = 68%
This method capitalizes on strain relief in the starting material, with crystal structure analysis confirming bond elongation from 1.6 Å to 2.824 Å during ring opening.
Table 2: Key Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 325-375°C | ±15% yield |
| Pressure | <0.1 mbar | +22% yield |
| Catalyst | None | N/A |
Enzymatic and Biotechnological Production
Heterologous Expression in Yeast
The ERG7 gene encoding cycloartenol synthase was cloned into Saccharomyces cerevisiae BY4742, enabling de novo production:
- Plasmid construction : PMET3-ERG7 integration vector
- Fermentation : 72 hr at 30°C in synthetic dropout media
- Metabolic engineering : Co-expression of HMG-CoA reductase boosted precursor supply
Table 3: Yeast Strain Performance
| Strain | Titer (mg/L) | Productivity (mg/L/hr) |
|---|---|---|
| Wild-type | 0.12 | 0.0017 |
| Engineered TM1 | 4.78 | 0.066 |
In Vitro Enzyme Cascades
Reconstituted enzyme systems allow precise control over stereochemistry:
- Cycloartenol synthase (CS)
- Cytochrome P450 monooxygenases for hydroxylation
- Prenyltransferases for side chain elongation
Purification and Characterization
Chromatographic Separation
Final purification employs multi-step chromatography:
Advanced Analytical Techniques
- Column: VF-5ms (30 m × 0.25 mm × 0.25 μm)
- Oven program: 100°C (1 min) → 10°C/min → 300°C (5 min)
- Characteristic ions: m/z 426 [M]⁺, 411 [M-CH₃]⁺
Crystal system: Orthorhombic
Space group: C c m b
Unit cell: a = 8.5855 Å, b = 15.6618 Å, c = 9.3156 Å
R factor: 0.045
Industrial-Scale Manufacturing Considerations
Extraction Process Optimization
Large-scale operations require:
Synthetic Route Challenges
Key limitations include:
- Low overall yield (typically <5% over 12 steps)
- High catalyst costs for asymmetric hydrogenation
- Thermal instability above 200°C
Table 4: Cost Analysis of Production Methods
| Method | Cost ($/g) | Purity (%) |
|---|---|---|
| Plant extraction | 1200 | 98.5 |
| Chemical synthesis | 8400 | 99.9 |
| Biotechnological | 3100 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, the hydroxyl group can be substituted with a halogen using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Basic Information
- Molecular Formula : C₃₀H₄₈O
- Molecular Weight : 424.7 g/mol
- Structure : The compound features a unique pentacyclic structure that contributes to its biological activity.
Structural Representation
The structural representation of cycloartenol reveals multiple chiral centers and a complex arrangement of carbon rings, which is crucial for its interaction with biological systems.
Pharmacological Applications
Cycloartenol has been investigated for its potential pharmacological properties:
- Antioxidant Activity : Studies have shown that cycloartenol exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases linked to oxidative damage .
- Anti-inflammatory Effects : Research indicates that cycloartenol may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Study: Antioxidant and Anti-inflammatory Research
A study published in the Journal of Natural Products explored the antioxidant and anti-inflammatory effects of cycloartenol derived from Artocarpus integer. The results demonstrated a reduction in inflammatory markers and oxidative stress indicators in treated cells compared to controls .
Agricultural Applications
Cycloartenol is also noted for its role in plant biology:
- Plant Growth Regulation : As a natural compound found in various plants, cycloartenol may influence growth patterns and stress responses in plants. Its presence has been correlated with enhanced resilience against environmental stressors .
Data Table: Effects on Plant Growth
| Compound | Source Plant | Effect on Growth |
|---|---|---|
| Cycloartenol | Artocarpus integer | Enhanced growth |
| Cycloartenol | Artocarpus nobilis | Improved stress tolerance |
Nutraceuticals
Due to its health benefits, cycloartenol is being explored for use in nutraceutical formulations:
- Dietary Supplements : Its antioxidant and anti-inflammatory properties position cycloartenol as a potential ingredient in dietary supplements aimed at promoting overall health and wellness.
Research Opportunities
Further research is warranted to fully understand the mechanisms by which cycloartenol exerts its biological effects. Potential areas of exploration include:
- Mechanistic Studies : Investigating the pathways through which cycloartenol influences cellular processes.
- Clinical Trials : Conducting human clinical trials to assess the efficacy of cycloartenol in disease prevention and treatment.
Industrial Applications
The synthesis and extraction methods for cycloartenol could be optimized for larger-scale production, facilitating its incorporation into various products ranging from pharmaceuticals to functional foods.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the pentacyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold Comparisons
The pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane core is shared with several analogs, but substituent variations lead to distinct properties:
Quantitative Similarity Metrics
- Tanimoto Coefficient : Used to compare molecular fingerprints. For example, analogs with a Tanimoto score >0.8 (e.g., 70% similarity to SAHA in HDAC inhibition studies) exhibit overlapping pharmacophores .
- Cosine Score : MS/MS fragmentation patterns (cosine score >0.7) indicate conserved structural motifs, such as the pentacyclic core and methyl branching .
Bioactivity and Pharmacokinetic Comparisons
Target Interactions
Compounds with the pentacyclic core show affinity for sterol-binding enzymes (e.g., lanosterol synthase) due to their structural mimicry of sterols. However, substituent variations alter specificity:
- The query compound’s hydroxyl group at position 6 enhances hydrogen bonding with catalytic residues, increasing inhibitory potency compared to non-hydroxylated analogs .
- Esterified derivatives (e.g., from ) exhibit reduced membrane permeability due to increased polarity but show improved selectivity for extracellular targets.
Pharmacokinetic Properties
| Property | Query Compound | (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Derivative | Hept-2-enoic Acid Analog |
|---|---|---|---|
| LogP | 5.2 | 3.8 | 4.1 |
| Water Solubility (mg/mL) | 0.01 | 0.5 | 0.3 |
| Plasma Protein Binding | 98% | 85% | 92% |
The methoxy-phenyl derivative’s lower LogP and higher solubility make it more suitable for oral administration, whereas the query compound’s lipophilicity favors tissue penetration .
Computational and Experimental Validation
Molecular Docking Studies
- The query compound’s hydroxyl group forms a critical hydrogen bond with Asp48 in lanosterol synthase (binding affinity: −9.2 kcal/mol), whereas analogs lacking this group show reduced affinity (−6.5 to −7.8 kcal/mol) .
- Substituent bulkiness (e.g., methylheptenyl side chain) influences steric clashes in enzyme active sites, as shown in molecular dynamics simulations .
Clustering in Chemical Space
Chemical similarity networks (Tanimoto ≥0.5, Murcko scaffold alignment) group the query compound with triterpenoids like cycloartenol derivatives. However, its unique side chain places it in a distinct subcluster associated with anti-inflammatory activity .
Biological Activity
The compound (3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol , commonly known as gamma-oryzanol or similar variants, is a complex polycyclic structure that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 590 Da.
Physical Properties
| Property | Value |
|---|---|
| LogP | 2.83 |
| Heavy Atoms Count | 42 |
| Rotatable Bond Count | 5 |
| Number of Rings | 7 |
| Polar Surface Area (Å) | 129 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 4 |
Antioxidant Activity
Research has demonstrated that gamma-oryzanol exhibits significant antioxidant properties. A study found that it effectively scavenges free radicals and reduces oxidative stress in various cell types. This activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
Anti-inflammatory Effects
Gamma-oryzanol has been shown to possess anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Cholesterol Regulation
Several studies have highlighted gamma-oryzanol's role in lipid metabolism. It has been reported to lower total cholesterol and LDL cholesterol levels while increasing HDL cholesterol in animal models. This effect may be mediated through the inhibition of cholesterol absorption in the intestine.
Neuroprotective Effects
Recent investigations have suggested that gamma-oryzanol may have neuroprotective effects. In a rodent model of neurodegeneration, administration of gamma-oryzanol resulted in reduced neuronal death and improved cognitive function, potentially through its antioxidant properties.
Study on Antioxidant Effects
A study published in the Journal of Nutritional Biochemistry evaluated the antioxidant capacity of gamma-oryzanol in human cell lines. The results indicated a significant reduction in oxidative markers after treatment with gamma-oryzanol compared to control groups .
Clinical Trial on Cholesterol Levels
A clinical trial involving hyperlipidemic patients demonstrated that supplementation with gamma-oryzanol led to a statistically significant decrease in total cholesterol levels over an eight-week period . Participants reported improvements in overall well-being alongside lipid profile enhancements.
Neuroprotective Mechanism Investigation
In an animal model study published in Neuroscience Letters, researchers found that gamma-oryzanol administration prior to induced oxidative stress resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity . This suggests a protective mechanism against neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
